molecular formula C10H16O4 B3142307 (E)-ethyl 4-butoxy-2-oxobut-3-enoate CAS No. 502164-22-9

(E)-ethyl 4-butoxy-2-oxobut-3-enoate

Cat. No. B3142307
CAS RN: 502164-22-9
M. Wt: 200.23 g/mol
InChI Key: WSQKPVMVPNBPFV-SOFGYWHQSA-N
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Description

“(E)-ethyl 4-butoxy-2-oxobut-3-enoate” is a chemical compound with the molecular formula C10H16O4 . It is also known as 3-Butenoic acid, 4-butoxy-2-oxo-, ethyl ester . The CAS number for this compound is 502164-22-9 .


Molecular Structure Analysis

The molecular weight of “(E)-ethyl 4-butoxy-2-oxobut-3-enoate” is 200.23 . For a more detailed molecular structure analysis, you may need to refer to the molecule’s file (502164-22-9.mol) which can provide information on the arrangement of atoms, bonds, connectivity and coordinates .


Physical And Chemical Properties Analysis

“(E)-ethyl 4-butoxy-2-oxobut-3-enoate” has various physical and chemical properties. Some of these properties include its molecular formula (C10H16O4), molecular weight (200.23), and its structure . For more detailed physical and chemical properties, you may need to refer to specialized databases or resources.

Scientific Research Applications

1. Asymmetric Synthesis and Alkaloid Synthesis Building Blocks

  • The compound has been utilized in asymmetric intramolecular Michael reactions of acyclic compounds, leading to the production of chiral building blocks for alkaloid synthesis. This includes the synthesis of pyrrolidine and piperidine derivatives with moderate to excellent optical yields, highlighting its potential in asymmetric synthesis and as a versatile chiral building block for constructing complex natural products (Hirai et al., 1992).

2. Role in the Synthesis of Highly Substituted Azirines

  • Ethyl 4-butoxy-2-oxobut-3-enoate has been used in the synthesis of highly substituted 2H-Azirine-2-carboxylates. This involves transformations of phenacyl azides into ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates, followed by thermolysis, highlighting its importance in the synthesis of novel azirine derivatives (Patonay et al., 2008).

3. In Pesticide Research and Juvenile Hormone Antagonists

  • It has been applied in the synthesis of novel anti-juvenile hormone agents, such as Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB). These compounds have shown potential as juvenile hormone antagonists, indicating their significance in pesticide research and insect growth regulation (Kuwano et al., 2008).

4. Enantioselective Hydrogenation in Organic Synthesis

  • The compound plays a role in the enantioselective hydrogenation process, where it is transformed into ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This showcases its use in producing enantiomerically enriched intermediates in organic synthesis (Meng et al., 2008).

5. Development of Furan Derivatives

  • The compound is instrumental in the synthesis of 3-fluorofuran-2(5H)-ones, which involves transformations of (E)- and (Z)-2-fluoroalk-2-enoates, highlighting its application in developing novel fluorinated building blocks (Pomeisl et al., 2007).

6. Organocatalytic Synthesis of Tricyclic Chroman Derivatives

  • The compound is used in organocatalytic reactions to synthesize tricyclic chroman derivatives, demonstrating its utility in the synthesis of complex, biologically active molecules with high enantio- and diastereoselectivity (Geng et al., 2014).

properties

IUPAC Name

ethyl (E)-4-butoxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQKPVMVPNBPFV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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